![molecular formula C22H22N4O2 B140123 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine CAS No. 1006890-24-9](/img/structure/B140123.png)
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
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Description
“7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine” is a chemical compound with the molecular formula C22H22N4O2 and a molecular weight of 374.44 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic system made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . It also has a quinoline group attached through an ether linkage, and a methoxy group attached to the quinazoline core .Physical And Chemical Properties Analysis
The compound is a yellow powder . Its melting point is 339–342°C . The 1H-NMR spectrum in DMSO-d6 is as follows: δ (ppm) 13.91 (s, 1H), 10.66 (s, 1H), 8.35 (s, 1H), 8.08 (d, J =4.5 Hz, 2H), 8.02 (d, J =7.7 Hz, 1H), 7.82 (d, J =8.5 Hz, 1H), 7.73 (s, 1H), 7.51 (t, J =7.7 Hz, 1H), 7.42–7.34 (m, 3H), 6.70 (d, J =7.0 Hz, 1H), 4.01 (s, 3H), 4.00 (s, 3H), 2.44 (s, 3H) .Scientific Research Applications
Schizophrenia Therapy
This compound is part of a lead series for schizophrenia therapy due to its potent and selective inhibition of PDE10A . PDE10A inhibitors are believed to have therapeutic potential in treating psychiatric disorders by modulating neurotransmission.
Dopaminergic Circuit Control
PDE10A inhibitors are involved in the control of dopaminergic circuits, which are crucial for motor function and reward pathways . This application is significant for conditions like Parkinson’s disease and addiction.
Modulation of Glutamatergic Neuronal Transmission
These inhibitors also play a role in modulating glutamatergic neuronal transmission , which is important for learning, memory, and neuroplasticity.
Attenuation of Lung Fibrosis
PDE10A inhibitors have been shown to attenuate lung fibrosis by downregulating pathways involved in fibroblast differentiation . This could be beneficial in treating diseases like idiopathic pulmonary fibrosis.
Stroke Recovery
Research suggests that PDE10A inhibition can promote recovery of motor function after a striatal stroke by enhancing angiogenesis and axonal connections .
Striatal Gene Regulation
Inhibition of PDE10A affects gene regulation within the striatum, which has implications for understanding the molecular mechanisms underlying neurological disorders .
Alcohol Use Disorder
PDE10A inhibitors have been hypothesized to reduce ethanol self-administration, which could be useful in treating alcohol use disorder .
properties
IUPAC Name |
7-methoxy-N,N-dimethyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-26(2)22-17-12-21(20(27-3)13-19(17)23-14-24-22)28-11-10-16-9-8-15-6-4-5-7-18(15)25-16/h4-9,12-14H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUGCEREBSKVDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=CC(=C(C=C21)OCCC3=NC4=CC=CC=C4C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648046 |
Source
|
Record name | 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
CAS RN |
1006890-24-9 |
Source
|
Record name | 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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